molecular formula C7H4BrFO2 B8771921 4-Bromo-2-fluoro-5-hydroxybenzaldehyde

4-Bromo-2-fluoro-5-hydroxybenzaldehyde

Cat. No. B8771921
M. Wt: 219.01 g/mol
InChI Key: ZIVHIZJMGKBLFK-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

4-Bromo-2-fluoro-5-methoxy-benzaldehyde (100 mg, 0.43 mmol) is dissolved in CH2Cl2 and cooled to −78° C. and then BBr3 (2 mL, 1 M solution in CH2Cl2, 2 mmol) is added. The resulting mixture is allowed to stir at room temperature until no starting material is left. The reaction is quenched and the product is isolated after chromatography (60 mg, 57%). MS (ESI): 216.9 (M−1)−1.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:9]([O:10]C)=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([F:12])[CH:3]=1.B(Br)(Br)Br>C(Cl)Cl>[Br:1][C:2]1[C:9]([OH:10])=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([F:12])[CH:3]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC1=CC(=C(C=O)C=C1OC)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature until no starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
is left
CUSTOM
Type
CUSTOM
Details
The reaction is quenched
CUSTOM
Type
CUSTOM
Details
the product is isolated after chromatography (60 mg, 57%)

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(C=O)C=C1O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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